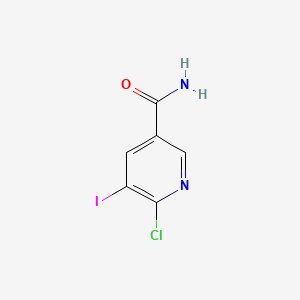

6-Chloro-5-iodopyridine-3-carboxamide

Description

BenchChem offers high-quality 6-Chloro-5-iodopyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-iodopyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZKEAIHCVJIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-5-iodopyridine-3-carboxamide: A Technical Guide for Researchers

An In-depth Examination of a Versatile Heterocyclic Building Block in Modern Drug Discovery

Introduction

Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. Within this important class of compounds, 6-Chloro-5-iodopyridine-3-carboxamide emerges as a particularly valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, tailored for researchers and scientists in the field.

Chemical Identifiers and Physicochemical Properties

The unique arrangement of chloro, iodo, and carboxamide functional groups on the pyridine ring endows 6-Chloro-5-iodopyridine-3-carboxamide with specific reactivity and physicochemical characteristics. These identifiers are crucial for database searches and unambiguous compound registration.[3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C6H4ClIN2O | [7] |

| Molecular Weight | 282.47 g/mol | [7] |

| SMILES String | C1=C(C(=CN=C1Cl)I)C(=O)N | Inferred from structure |

| InChI Key | Not available in search results | |

| CAS Number | 1295513-39-3 | [7] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 6-Chloro-5-iodopyridine-3-carboxamide.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-5-iodonicotinic acid

-

To a solution of 6-chloronicotinic acid in concentrated sulfuric acid, add N-iodosuccinimide (NIS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and adjust the pH to neutral with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-5-iodonicotinic acid.

Rationale: The electron-withdrawing nature of the chlorine atom and the carboxylic acid group directs the electrophilic iodination to the 5-position of the pyridine ring. NIS is a convenient and effective source of electrophilic iodine.

Step 2: Synthesis of 6-Chloro-5-iodopyridine-3-carboxamide

-

Reflux a mixture of 6-chloro-5-iodonicotinic acid and thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 6-Chloro-5-iodopyridine-3-carboxamide.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic acyl substitution by ammonia to form the desired carboxamide.

Applications in Research and Drug Development

Pyridine carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10] The unique substitution pattern of 6-Chloro-5-iodopyridine-3-carboxamide makes it an attractive scaffold for the development of novel therapeutic agents.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

The chloro and iodo substituents on the pyridine ring serve as versatile handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at these positions, enabling the exploration of a vast chemical space in the search for new drug candidates.

Antimicrobial and Antifungal Potential

Numerous studies have highlighted the antimicrobial and antifungal activities of pyridine carboxamide derivatives.[10][11] For instance, certain derivatives have been shown to be effective against various bacterial and fungal strains.[8] The presence of halogen substituents can enhance the lipophilicity and, consequently, the cell permeability of the compounds, which may contribute to their antimicrobial effects. The title compound could serve as a precursor for novel agents targeting bacterial or fungal pathogens.

Use in the Development of Enzyme Inhibitors

The pyridine carboxamide moiety is a common feature in many enzyme inhibitors. For example, some pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[10] Furthermore, substituted pyridine carboxamides have been explored as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[12] 6-Chloro-5-iodopyridine-3-carboxamide provides a valuable starting point for the design and synthesis of novel enzyme inhibitors with potential applications in oncology and infectious diseases.

Caption: Inhibition of a target enzyme by a pyridine carboxamide derivative.

Safety and Handling

While specific toxicological data for 6-Chloro-5-iodopyridine-3-carboxamide are not available, it is prudent to handle this compound with the same precautions as other halogenated aromatic compounds. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

6-Chloro-5-iodopyridine-3-carboxamide is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, making it an ideal starting material for the development of new therapeutic agents targeting a variety of diseases. This technical guide provides a foundation for researchers to explore the potential of this and related compounds in their own research endeavors.

References

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

World Scientific News. Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation. [Link]

-

PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

-

Rhea. What are InChI and InChIKey?. [Link]

-

PubChem. InChIKey. [Link]

-

PubChem. 6-Chloropyridazine-3-carboxamide. [Link]

-

Asian Journal of Chemistry. Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[7]-benzopyran-2-one. [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]

-

Bioregistry. InChIKey. [Link]

-

InChIKey.Info. Molecular Database with searchable InChI codes. [Link]

-

NIST. Pyridine, 3-chloro-. [Link]

-

PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

PubChem. 3-Chloro-5-iodo-pyridine. [Link]

-

ResearchGate. Antimicrobial activity of the active synthesized compounds. [Link]

-

PubChem. 2-Chloro-5-iodopyridine. [Link]

-

BML. bml2841.pdf. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhea help results [rhea-db.org]

- 4. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioregistry - InChIKey [bioregistry.io]

- 6. inchikey.info [inchikey.info]

- 7. 6-Chloro-5-iodopyridine-3-carboxamide [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation - World Scientific News [worldscientificnews.com]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 12. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 6-Chloro-5-iodopyridine-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 6-Chloro-5-iodopyridine-3-carboxamide. As a halogenated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its structural motifs necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a self-validating culture of safety.

Hazard Analysis and Risk Mitigation

6-Chloro-5-iodopyridine-3-carboxamide presents a multifaceted hazard profile that requires careful consideration. The primary risks are associated with its potential carcinogenicity, irritation properties, and significant environmental toxicity. A proactive risk assessment is the cornerstone of safe handling.

The compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:

-

H351: Suspected of causing cancer. This classification indicates that there is some evidence to suggest a carcinogenic effect, but it is not conclusive. Consequently, the compound must be handled as a potential carcinogen, minimizing exposure through all routes (inhalation, dermal, ingestion) at all times.

-

H410: Very toxic to aquatic life with long lasting effects. This highlights a significant environmental hazard. Extreme care must be taken to prevent the compound or its waste from entering drains or waterways.

-

Causes skin irritation and serious eye irritation. [1][2][3][4] Direct contact can lead to inflammation, redness, and discomfort.

Table 1: Summary of Key Hazards

| Hazard Classification | GHS Code | Implication for Researchers |

| Carcinogenicity | H351 | Handle as a potential carcinogen; all work must be conducted in a designated area with appropriate engineering controls to prevent exposure. |

| Acute Aquatic Toxicity | H410 | Prevent release into the environment; all waste must be collected and disposed of as hazardous chemical waste. |

| Skin Corrosion/Irritation | - | Causes skin irritation. Avoid direct contact.[1][5] |

| Serious Eye Damage/Irritation | - | Causes serious eye irritation. Mandates the use of chemical safety goggles.[1][2][3][4] |

| Acute Toxicity (Oral) | - | May be harmful if swallowed.[2][3][5] |

| Acute Toxicity (Inhalation) | - | May be harmful if inhaled as a dust.[1][2][3] |

Exposure Control: A Multi-Layered Defense Strategy

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

All procedures involving 6-Chloro-5-iodopyridine-3-carboxamide, especially the handling of the solid powder, must be performed within a certified chemical fume hood. The fume hood provides critical protection by containing dust and preventing the inhalation of airborne particles. The work area should be clearly designated for handling potent compounds.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical. The selection of appropriate PPE is task-dependent.

-

Eye and Face Protection: ANSI Z87.1-compliant (or equivalent) chemical safety goggles are mandatory at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, with a minimum thickness of 4 mil) should be worn. Always inspect gloves for tears or punctures before use. For prolonged work or when using solvents, consult a glove compatibility chart. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

-

Lab Coat: A buttoned, long-sleeved lab coat is required.

-

-

Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used.[1]

Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE).

Protocols for Safe Laboratory Operations

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

Handling and Weighing Protocol

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean weighing vessel on the analytical balance and tare it.

-

Transfer: Carefully transfer the solid compound to the weighing vessel using a spatula. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood before proceeding.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

-

Disposal: Dispose of the bench paper and wipes as solid hazardous waste.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.[6]

-

Conditions: The compound is light-sensitive.[3] Store in a cool, dry, dark place, ideally between 2-8°C.

-

Security: Store in a locked cabinet or area to restrict access.

-

Incompatibilities: Store away from strong oxidizing agents.[1][3]

Emergency Response and First Aid Protocols

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Have the person drink two glasses of water at most. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood for small spills).

-

Protect: Wear the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain: For a solid spill, carefully sweep up the material without creating dust and place it into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste. Do not allow the substance to enter drains.[4]

Visualization: Emergency Response Logic

Caption: A decision tree for responding to laboratory emergencies.

Toxicological and Physicochemical Dossier

Understanding the known properties of a chemical is fundamental to predicting its behavior and handling it safely.

Toxicological Data

The available toxicological data for 6-Chloro-5-iodopyridine-3-carboxamide is limited, which underscores the need for a cautious approach.

-

Acute Oral Toxicity: The LD50 (Oral, Rat) is 3,500 mg/kg. While this suggests moderate acute toxicity, the primary concern remains the potential for long-term effects.

-

Carcinogenicity: The compound is suspected of causing cancer (H351). No component of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA, but the GHS classification necessitates handling it as a potential carcinogen.

-

Data Gaps: There is no available data for skin corrosion, germ cell mutagenicity, or reproductive toxicity. In the absence of data, it is prudent to assume the compound may present these hazards.

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | |

| Conditions to Avoid | Direct sunlight (light sensitive). | [1][3] |

| Incompatible Materials | Strong oxidizing agents. | [1][3] |

Conclusion: Fostering a Culture of Safety

6-Chloro-5-iodopyridine-3-carboxamide is a potent chemical intermediate with a significant hazard profile. Safe handling is predicated on a thorough understanding of its risks, the consistent use of engineering controls, and strict adherence to PPE and standardized protocols. The lack of comprehensive toxicological data mandates that researchers treat this compound with the highest degree of caution. By internalizing the principles and procedures outlined in this guide, research professionals can mitigate risks, ensuring both personal safety and the integrity of their scientific work.

References

- Sigma-Aldrich, Safety Data Sheet for 6-Chloro-5-iodopyridine-3-carboxamide. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- Fisher Scientific, Safety Data Sheet. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- Thermo Fisher Scientific, Safety Data Sheet. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- Thermo Fisher Scientific, Safety Data Sheet for a similar compound. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- CymitQuimica, Safety Data Sheet. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- Fisher Scientific, Safety Data Sheet for a similar compound. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

- Jubilant Ingrevia, Safety Data Sheet for 2-Amino-5-chloropyridine. (URL not directly available, but information is synthesized from the provided search snippets referencing this source).

Sources

6-Chloro-5-iodopyridine-3-carboxamide melting point and physical constants

The following technical guide details the physicochemical properties, synthesis, and experimental handling of 6-Chloro-5-iodopyridine-3-carboxamide (also known as 6-Chloro-5-iodonicotinamide ) and its critical precursor, 6-Chloro-5-iodonicotinic acid .

Physicochemical Profiling, Synthesis & Quality Control

Part 1: Executive Summary & Compound Identity

6-Chloro-5-iodopyridine-3-carboxamide (CAS 1242268-21-8 ) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structure features three distinct reactive handles:

-

C-6 Chlorine: susceptible to SNAr (Nucleophilic Aromatic Substitution).

-

C-5 Iodine: a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

C-3 Carboxamide: a stable hydrogen-bond donor/acceptor motif, often serving as a precursor to nitriles or amines.

Due to the specific nature of this intermediate, experimental melting point data is often conflated with its stable precursor, 6-Chloro-5-iodonicotinic acid (CAS 59782-87-5 ). This guide clarifies these distinctions.

Physicochemical Constants Table

| Property | Target Amide (6-Chloro-5-iodonicotinamide) | Precursor Acid (6-Chloro-5-iodonicotinic acid) |

| CAS Number | 1242268-21-8 | 59782-87-5 |

| Molecular Formula | C₆H₄ClIN₂O | C₆H₃ClINO₂ |

| Molecular Weight | 282.47 g/mol | 283.45 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| Melting Point (Exp) | Not reported in open lit. (Pred: 215–225°C) | 196–198°C [1][2] |

| Density (Pred) | ~2.2 g/cm³ | ~2.19 g/cm³ |

| pKa (Pred) | ~11.5 (Amide N-H) | ~2.5 (Acid) |

| Solubility | DMSO, DMF, warm MeOH | DMSO, DMF, dilute aqueous base |

Critical Note on Melting Points: The melting point of the amide is predicted to be higher than the acid due to the strong intermolecular hydrogen bonding network typical of primary amides (dimer formation). For analytical validation, the Acid MP (196–198°C) is the primary reference standard for the scaffold.

Part 2: Synthesis & Experimental Protocols

The synthesis of 6-Chloro-5-iodopyridine-3-carboxamide is most reliably achieved via the "Acid Chloride Method" starting from the commercially available nicotinic acid. This protocol ensures high purity by avoiding side reactions common with direct coupling agents.

Workflow Visualization

The following diagram outlines the conversion of the acid to the amide, including the critical isolation steps.

Figure 1: Step-wise synthesis pathway from the carboxylic acid precursor.

Detailed Protocol: Acid to Amide Conversion

Reagents:

-

6-Chloro-5-iodonicotinic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5.0 eq)

-

Ammonium Hydroxide (28% NH₃ in H₂O) or 0.5M Ammonia in Dioxane.

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 6-Chloro-5-iodonicotinic acid (5.0 g) in anhydrous Toluene (50 mL).

-

Add Thionyl Chloride (6.5 mL) dropwise.

-

Causality: A catalytic amount of DMF (2-3 drops) is added to form the Vilsmeier-Haack intermediate, which accelerates the reaction significantly.

-

Heat to reflux (80–90°C) for 2–3 hours until the solution becomes clear and gas evolution (SO₂, HCl) ceases.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with Toluene (2x) to ensure complete removal of acidic volatiles.

-

-

Amidation:

-

Dissolve the crude yellow residue (Acid Chloride) in dry DCM (20 mL).

-

Cool a solution of Ammonium Hydroxide (20 mL) in an ice bath (0°C).

-

Critical Step: Add the DCM solution of the acid chloride slowly to the stirred ammonia solution.

-

Logic: Adding the acid chloride to the amine excess prevents the formation of the dimer (imide) side product.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

-

Isolation & Purification:

-

The product typically precipitates as an off-white solid.

-

Filter the solid and wash sequentially with water (to remove NH₄Cl) and cold Hexane.

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a multi-modal analysis is required. The presence of the Iodine atom makes the compound sensitive to light; all QC should be performed with actinic light protection.

QC Workflow Diagram

Figure 2: Quality control decision matrix for intermediate validation.

Analytical Specifications

-

1H NMR (DMSO-d₆):

-

Diagnostic peaks for the pyridine ring protons will appear as singlets due to the 2,3,5,6 substitution pattern preventing coupling.

-

C-2 Proton: ~8.5–8.8 ppm (Deshielded by N and I).

-

C-4 Proton: ~8.2–8.4 ppm.

-

Amide NH₂: Two broad singlets (exchangeable with D₂O) typically between 7.6 and 8.2 ppm.

-

-

Mass Spectrometry (LC-MS):

-

Ionization: ESI Positive mode.

-

Parent Ion: [M+H]⁺ = 282.9.

-

Isotope Pattern: A distinct Chlorine pattern is essential. You must observe the M (282.9) and M+2 (284.9) peaks in a roughly 3:1 intensity ratio . If this ratio is skewed, check for dechlorination.

-

-

Storage & Stability:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light (Amber vial) to prevent iodine homolysis.

-

References

-

MySkinRecipes Chemical Data. (2025). 6-Chloro-5-iodonicotinic acid Specifications. Retrieved from [Link]

-

Fisher Scientific. (2025). Amide Synthesis Protocols: Carbodiimide and Acid Chloride Methods. Retrieved from [Link]

-

PubChem. (2025).[1] 6-Chloronicotinamide - Physical Properties and Related Compounds. Retrieved from [Link]

Sources

6-Chloro-5-iodopyridine-3-carboxamide: Strategic Sourcing & Synthetic Utility Guide

This technical guide provides an in-depth analysis of 6-Chloro-5-iodopyridine-3-carboxamide (CAS 1242268-21-8), a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.

Executive Summary

6-Chloro-5-iodopyridine-3-carboxamide (also known as 6-chloro-5-iodonicotinamide) is a high-value scaffold in medicinal chemistry. Its structural uniqueness lies in its orthogonal halogen reactivity : the C-5 iodine atom and C-6 chlorine atom possess distinct electronic environments, enabling sequential, regioselective cross-coupling reactions. This guide addresses the supply chain landscape, quality assurance protocols, and synthetic handling required to utilize this intermediate effectively in drug discovery campaigns.

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 6-Chloro-5-iodopyridine-3-carboxamide |

| Common Name | 6-Chloro-5-iodonicotinamide |

| CAS Number | 1242268-21-8 |

| Molecular Formula | C₆H₄ClIN₂O |

| Molecular Weight | 282.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |

| Melting Point | 209–212 °C (typical range) |

| Key Impurities | 6-Chloronicotinamide (de-iodinated), 6-Chloro-5-iodonicotinic acid (hydrolysis) |

Commercial Availability & Sourcing Landscape[2][3]

The supply chain for this compound is characterized by a mix of catalog suppliers (for mg to g scale) and contract manufacturing organizations (CMOs) for bulk scale.

Primary Suppliers (Tier 1)

-

Combi-Blocks: Known for high stock reliability in the 1g–25g range.

-

BLD Pharm: Often provides competitive pricing for intermediate bulk (100g+).

-

Enamine: Excellent for early-phase discovery quantities (mg scale) with high purity guarantees.

-

Thermo Fisher (Alfa Aesar/Acros): Acts as a distributor; typically higher cost but validated supply chain.

Supply Chain Risk Mitigation

For critical campaigns (e.g., GLP tox studies), rely on a "Two-Source Validation" strategy. Do not depend on a single vendor, as batch-to-batch variability in palladium content (residual from synthesis) can affect downstream catalytic cycles.

Sourcing & QC Workflow

The following diagram outlines the decision logic for onboarding a new batch of this intermediate.

Figure 1: Strategic sourcing workflow ensuring material integrity before bulk commitment.

Quality Assurance Protocols

Trusting a Certificate of Analysis (CoA) blindly is a risk. Implement this self-validating protocol upon receipt of material.

A. 1H NMR Validation (DMSO-d6)

The regiochemistry is confirmed by the specific coupling patterns and chemical shifts of the pyridine protons.

-

H-2 (Proton between Amide and I): ~8.60 ppm (Singlet or fine doublet). This proton is most deshielded due to the adjacent nitrogen and electron-withdrawing amide.

-

H-4 (Proton between I and Cl): ~8.45 ppm (Singlet).

-

Amide Protons: Broad singlets around 7.60 and 8.10 ppm.

-

Red Flag: If you see a doublet with J ~8 Hz, you likely have 6-chloronicotinamide (missing the iodine), where H-4 and H-5 couple.

B. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm.

-

Retention Time Logic: The target (Iodo-Chloro) is significantly more lipophilic than the impurity (Chloro-only). Expect the impurity to elute earlier.

Synthetic Utility: The Orthogonal Advantage

The primary value of 6-Chloro-5-iodopyridine-3-carboxamide is its ability to undergo sequential cross-coupling .

Chemoselectivity Mechanism

-

C-5 Iodine (Soft Electrophile): The C-I bond is weaker and the iodine is a better leaving group. It undergoes oxidative addition with Pd(0) rapidly, even at room temperature or mild heating (40–60 °C).

-

C-6 Chlorine (Hard Electrophile): The C-Cl bond is stronger and adjacent to the pyridine nitrogen (electron-deficient). It requires higher temperatures (>80 °C) and electron-rich ligands (e.g., XPhos, SPhos) to react.

Pathway Diagram

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization of the C-5 and C-6 positions.

Experimental Tip: Preventing "Scrambling"

To ensure exclusive reaction at the Iodine position in Step 1:

-

Limit Temperature: Do not exceed 65 °C.

-

Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid. Excess boronic acid combined with high heat can force the sluggish C-Cl bond to react.

-

Base Selection: Use weaker bases like Na₂CO₃ or K₃PO₄ rather than Cs₂CO₃ or alkoxides, which can promote side reactions at the chloro position.

Handling and Stability

-

Light Sensitivity: Carbon-Iodine bonds are photolabile. Store the solid in amber vials or wrapped in foil. Long-term exposure to light can lead to liberation of iodine (turning the solid purple/brown).

-

Storage: Keep at 2–8 °C under an inert atmosphere (Argon/Nitrogen) for long-term storage.

-

Safety: Standard PPE. The compound is an irritant. In case of fire, it emits toxic fumes (NOx, HCl, HI).

References

-

PubChem. (n.d.).[1] 6-Chloronicotinamide (CAS 6271-78-9) and related structures.[1][2] National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Shaikh, M., et al. (2011).[3] Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Scholars Research Library, Der Pharmacia Lettre, 3(5), 110-114.[3] (Demonstrates synthetic utility of related 5,6-disubstituted nicotinamides).

Sources

Methodological & Application

Application Note: Chemoselective Heck Alkenylation of 6-Chloro-5-iodopyridine-3-carboxamide

Executive Summary

This guide details the protocols for performing chemoselective Heck-Mizoroki cross-coupling reactions on 6-Chloro-5-iodopyridine-3-carboxamide . This scaffold is a critical bifunctional intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK). The presence of two halogen atoms with distinct electronic environments allows for sequential functionalization: the C5-iodide is highly reactive toward oxidative addition, while the C6-chloride remains inert under standard Heck conditions, preserving it for subsequent

Strategic Analysis of the Scaffold

The Chemoselectivity Hierarchy

The core challenge and opportunity with this substrate lie in the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

-

C5-Iodine (Reactive Site): The C-I bond is weak and located meta to the electron-withdrawing carboxamide and ortho to the electron-withdrawing chlorine. This electronic setup makes the C5 position highly electrophilic and prone to rapid oxidative addition by Pd(0).

-

C6-Chlorine (Latent Site): The C-Cl bond is stronger. Furthermore, in the absence of bulky, electron-rich ligands (e.g., tri-tert-butylphosphine), Pd(0) will essentially ignore this site at temperatures below 100°C, enabling high chemoselectivity.

Catalyst Poisoning & Solubility

-

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black" precipitates. This effect is mitigated by using Jeffery Conditions (Ligand-free, Phase Transfer Agent) or strongly binding bidentate ligands.

-

The Carboxamide: The primary amide (-CONH

) significantly reduces solubility in non-polar solvents (Toluene, Hexanes). Polar aprotic solvents (DMF, DMAc, NMP) are mandatory.

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway and the competing side-reactions that must be controlled.

Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition at C5 and the risk of catalyst poisoning.

Experimental Protocols

Protocol A: Jeffery Conditions (Ligand-Free)

Best for: Acrylates, Styrenes, and robust alkenes. Rationale: The use of Tetrabutylammonium bromide (TBAB) creates a "molten salt" environment that stabilizes Pd nanoparticles, preventing aggregation caused by the pyridine nitrogen. This method avoids expensive phosphines.[1]

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 282 mg)

-

Alkene: 1.5 equiv (e.g., n-Butyl acrylate)

-

Catalyst:

(2-5 mol%) -

Base:

(2.5 equiv) - Preferred over -

Additive: TBAB (1.0 equiv)

-

Solvent: DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

-

Charge: To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv),

(2.5 equiv), and TBAB (1.0 equiv). -

Solvate: Add anhydrous DMF. Stir for 5 minutes to ensure partial dissolution.

-

Catalyst Addition: Add

(5 mol%). The solution typically turns orange/brown. -

Alkene Addition: Add the alkene (1.5 equiv) via syringe.

-

Degas: Purge the headspace with Nitrogen or Argon for 2 minutes. Cap the vial tightly.

-

Reaction: Heat the block to 80°C . Monitor by TLC or LCMS.

-

Note: Reaction is usually complete within 4-8 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Phosphine-Assisted (Classical)

Best for: Complex alkenes or when high regioselectivity (linear vs. branched) is critical.

Rationale: Phosphine ligands (

Materials:

-

Substrate: 1.0 equiv

-

Alkene: 1.2 - 1.5 equiv

-

Catalyst:

(5 mol%) +-

Alternative:

(5 mol%)

-

-

Base: Triethylamine (

) (2.0 equiv) -

Solvent: MeCN:DMF (4:1 ratio) or pure DMF.

Step-by-Step:

-

Pre-complexation: In the reaction vessel, dissolve

and -

Substrate Addition: Add the Substrate and Base (

). -

Alkene Addition: Add the alkene.

-

Thermal Cycle: Heat to 90°C under reflux.

-

Checkpoint: If conversion stalls after 6 hours, add an additional 2 mol% catalyst.

-

-

Workup: Evaporate volatiles (MeCN/Et3N) under reduced pressure. Redissolve residue in EtOAc/Water for extraction.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical degassing step to prevent Pd oxidation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Protocol A (Jeffery conditions) or use bidentate ligand (dppf). |

| Amide Hydrolysis | Base is too strong or wet solvent. | Switch from Carbonates to |

| Pd Black Formation | Instability of Pd(0) species. | Increase Ligand:Pd ratio (to 4:1) or add TBAB (Phase Transfer Agent). |

| Regioisomer Mix | Electronic bias of alkene. | Use bidentate ligands (e.g., DPEphos) to enforce steric control. |

| Incomplete Solubility | High polarity of amide. | Add 10-20% Water or DMSO to the reaction mixture (compatible with Jeffery conditions). |

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

-

Pfizer Inc. (2010). Patent WO2010097696A1: Pyridine derivatives as c-Met inhibitors. (Demonstrates the utility of 5-iodo-6-chloropyridine scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Pyridine Carboxamides

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-HPC-001 Subject: Comprehensive Troubleshooting & Purification Protocols[1]

Introduction

Welcome to the technical support hub for Halogenated Pyridine Carboxamides . These scaffolds (e.g., 2-chloronicotinamide, 3-chloropicolinamide) are critical intermediates in agrochemical and pharmaceutical synthesis.[1] However, their purification presents a "perfect storm" of challenges: the pyridine nitrogen causes tailing on silica, the amide group induces high melting points and solubility issues, and the halogen substituents deactivate the ring, altering standard acid-base extraction profiles.[1]

This guide moves beyond generic advice, offering field-proven protocols to resolve oiling out, peak tailing, and isomer separation.

Part 1: Quick Diagnostics (Tier 1 Support)

Q1: My product "oils out" during recrystallization instead of forming crystals. Why? A: This is the most common failure mode. Halogenated pyridine carboxamides often have melting points near the boiling point of common solvents. If the solution is too concentrated or cools too fast, the solute separates as a liquid (oil) before organizing into a lattice.

-

Immediate Fix: Reheat to dissolve the oil. Add a "seed crystal" at a temperature just below the saturation point. If no seed is available, scratch the glass surface to induce nucleation. Switch to a solvent system with a wider metastable zone (see Protocol A).

Q2: I see severe peak tailing on my TLC and Flash Column. Is my compound decomposing? A: Likely not. The tailing is caused by the basic pyridine nitrogen interacting with acidic silanol groups (Si-OH) on the silica gel.

-

Immediate Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your non-polar solvent, or add 0.5–1.0% TEA directly to your mobile phase.[1] This blocks the silanol sites.

Q3: Can I use acid-base extraction to purify my product? A: Proceed with extreme caution. While simple pyridines are basic, halogenation (Cl, F, Br) is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (often < 2.0).[1]

-

Risk: If you use strong acid (pH < 1) to protonate the pyridine, you risk hydrolyzing the amide bond to the carboxylic acid.

-

Strategy: Use acid-base extraction to remove impurities (starting amines or acids), not to extract the product itself (see Protocol C).[1]

Part 2: Deep Dive Protocols (Tier 2 Support)

Protocol A: The "Anti-Oil" Recrystallization Strategy

Target Issue: Oiling out, amorphous precipitation.[1]

The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. You must keep the temperature above the oiling point until nucleation starts.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Best For |

|---|---|---|

| EtOAc / Heptane | 1:1 to 1:3 | General purpose. Heptane acts as the anti-solvent. |

| Ethanol / Water | 9:1 to 4:1 | Polar analogs. Warning: High water content promotes oiling. |

| Toluene / Cyclohexane | 1:1 | Highly lipophilic, halogen-rich analogs.[1] |

Step-by-Step Workflow:

-

Dissolution: Dissolve crude solid in the minimum amount of the "Good Solvent" (e.g., hot Ethyl Acetate) at reflux.

-

Clarification: If insoluble particles remain, filter hot through a glass frit (avoid paper; it absorbs product).

-

The "Cloud Point" Titration:

-

Keep the solution near boiling.

-

Add the "Anti-Solvent" (e.g., Heptane) dropwise until a faint, persistent cloudiness appears.[1]

-

Add 1-2 drops of the Good Solvent to turn it clear again.

-

-

Controlled Cooling (Critical):

-

Harvest: Filter crystals at room temperature. Do not chill to -20°C immediately, as this precipitates impurities.[1]

Protocol B: Silica Taming (Chromatography)

Target Issue: Streaking, poor resolution of regioisomers.

The Chemistry: Standard silica is acidic (pH ~5). Pyridine carboxamides are basic. This acid-base attraction causes the compound to "stick" and elute slowly (tailing).

Mobile Phase Optimization:

-

Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to the mobile phase.

-

Example: 99:1 DCM:MeOH + 1% TEA.

-

-

Alternative Stationary Phases:

Protocol C: Selective Extraction (Workup)

Target Issue: Removing starting materials (amines/acids) without losing product.[1]

Logic: Since the halogenated product is a very weak base and a neutral amide, we can wash away stronger bases and acids.[1]

Procedure:

-

Dissolve: Dissolve crude reaction mixture in EtOAc or DCM.

-

Acid Wash (Remove Amines):

-

Wash with 0.5 M HCl (cold).

-

Why? Unreacted starting amines (stronger bases) form salts and go to water. The halogenated pyridine carboxamide (weak base) stays in organic.

-

Caution: Do not use concentrated HCl or long contact times to avoid amide hydrolysis.

-

-

Base Wash (Remove Acids):

-

Wash with Saturated NaHCO3 .

-

Why? Hydrolysis by-products (Pyridine carboxylic acids) form salts and go to water. The amide remains organic.

-

-

Dry & Concentrate: Dry over Na2SO4 and evaporate.

Part 3: Visualization & Decision Logic

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile and compound behavior.

Part 4: Advanced Troubleshooting (Tier 3)

Q: I cannot separate the 2-chloro and 3-chloro regioisomers. They co-elute on silica. A: Isomers often have identical polarity on standard silica. You must exploit shape selectivity or hydrogen bonding differences.

-

Solution 1 (Recrystallization): Isomers often have vastly different crystal packing energies. Try recrystallizing from Toluene . The more symmetrical isomer often crystallizes out, leaving the other in the mother liquor.

-

Solution 2 (H-Bond Chromatography): Use a SHARC™ (Specific Hydrogen-bond Adsorption Resolution Column) or a PFP (Pentafluorophenyl) column.[1] These phases separate based on the availability of the amide protons to hydrogen bond, which varies significantly depending on the steric bulk of the adjacent halogen [1].

Q: My amide is hydrolyzing to the acid during storage. A: Halogenated pyridine carboxamides are susceptible to hydrolysis if traces of acid or base remain from the workup.

-

Prevention: Ensure the final solid is dried completely under high vacuum to remove water. Store in a desiccator. If the compound was acid-washed, ensure a final wash with buffer (pH 7) or weak bicarbonate was performed to neutralize trace HCl.[1]

References

-

SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved February 12, 2026, from [Link]

-

Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.).[4] 2-Chloronicotinamide Compound Summary. Retrieved February 12, 2026, from [Link][1]

Sources

Minimizing side reactions during iodination of 6-chloropyridine-3-carboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the iodination of 6-chloropyridine-3-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you minimize side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the iodination of 6-chloropyridine-3-carboxamide?

A1: The primary side reactions of concern are over-iodination (di-iodination), hydrolysis of the carboxamide functional group, and potential displacement of the chloro-substituent under harsh conditions. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution, often necessitating forcing conditions that can lead to these undesired pathways.[1][2]

Q2: Which position on the 6-chloropyridine-3-carboxamide ring is most susceptible to iodination?

A2: Electrophilic aromatic substitution on pyridine rings is complex. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions. The chloro group at position 6 is an ortho, para-director but is also deactivating. The carboxamide group at position 3 is a meta-director. The interplay of these directing effects generally favors iodination at the C5 position. However, minor isomers and di-substituted products can form depending on the reaction conditions.

Q3: Can the amide group hydrolyze under typical iodination conditions?

A3: Yes, amide hydrolysis is a significant risk, especially when using acidic conditions to activate the iodinating agent.[3] Strong acids like sulfuric or nitric acid, often used to generate the electrophilic iodine species (I+), can catalyze the hydrolysis of the carboxamide to the corresponding carboxylic acid.[1][4] Careful control of acid concentration and reaction temperature is crucial to mitigate this side reaction.

Troubleshooting Guide: Minimizing Side Reactions

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Formation of Di-iodinated Byproducts

Question: My reaction is producing a significant amount of di- and poly-iodinated products instead of the desired mono-iodinated compound. How can I improve the selectivity for mono-iodination?

Answer: Over-iodination is a common challenge, particularly with activated substrates.[5] To favor the formation of the mono-iodinated product, consider the following strategies:

-

Control Stoichiometry: Carefully regulate the molar ratio of the iodinating agent to the 6-chloropyridine-3-carboxamide substrate. Using a single equivalent or even a slight sub-stoichiometric amount of the iodinating agent can significantly enhance mono-substitution.

-

Lower the Reaction Temperature: Performing the reaction at a reduced temperature can decrease the overall reaction rate, thereby improving the selectivity for the mono-iodinated product.[5]

-

Select a Milder Iodinating Agent: If you are employing a highly reactive iodination system (e.g., I₂/HNO₃), switching to a milder reagent can prevent multiple additions.[5] Consider alternatives like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[6]

-

Solvent Modification: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.

Experimental Protocol: Selective Mono-iodination using N-Iodosuccinimide (NIS)

-

Dissolve Substrate: In a clean, dry flask, dissolve 1 equivalent of 6-chloropyridine-3-carboxamide in a suitable solvent such as acetonitrile or dichloromethane.

-

Add NIS: Add 1.05 equivalents of N-Iodosuccinimide (NIS) to the solution.

-

Acid Catalyst (Optional): If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., AgOTf) or a protic acid (e.g., trifluoroacetic acid) can be added.[7][8] Use the minimum amount necessary to promote the reaction.

-

Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Purification: Extract the product into an organic solvent, dry the organic layer, and purify by column chromatography.

Issue 2: Hydrolysis of the Carboxamide to Carboxylic Acid

Question: I am observing the formation of 6-chloro-pyridine-3-carboxylic acid as a major byproduct. How can I prevent the hydrolysis of the amide?

Answer: Amide hydrolysis is typically acid-catalyzed. Minimizing the acidity of the reaction medium is key to preserving the carboxamide group.

-

Avoid Strong Protic Acids: If possible, avoid using strong mineral acids like H₂SO₄ or HNO₃.

-

Use a Non-Acidic Iodination System: Employ iodinating reagents that do not require strong acid activation. Systems like I₂ with a silver salt (e.g., AgNO₃, Ag₂SO₄) generate the electrophilic iodine species without the need for strong protic acids.[1][9] Silver salts work by precipitating iodide as silver iodide (AgI), driving the equilibrium towards the formation of the active iodinating agent.[9]

-

Incorporate a Mild Base: For reactions that generate acidic byproducts, the addition of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), can neutralize the acid in situ and protect acid-sensitive functional groups.[7][8]

-

Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions, as the presence of water can facilitate hydrolysis, especially at elevated temperatures.

Data Presentation: Comparison of Iodinating Reagents and Conditions

| Iodinating System | Typical Conditions | Key Advantages | Potential Side Reactions |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂SO₄) | Concentrated acids, elevated temperatures | Highly reactive, effective for deactivated rings | Amide hydrolysis , over-iodination, safety concerns[1][2] |

| N-Iodosuccinimide (NIS) | Organic solvent, often with a catalytic acid | Milder conditions, good selectivity | Can be sluggish with deactivated substrates |

| I₂ / Silver Salt (e.g., AgNO₃, Ag₂SO₄) | Organic solvent (e.g., MeCN, DCM) | Neutral conditions, avoids strong acids | Cost of silver salts, light sensitivity |

Issue 3: Low or No Conversion

Question: My iodination reaction is not proceeding, or the conversion is very low. What can I do to drive the reaction to completion?

Answer: The electron-deficient nature of the 6-chloropyridine-3-carboxamide ring can make it unreactive towards iodination.

-

Increase Electrophilicity of Iodine: The use of an oxidizing agent or a Lewis acid can increase the electrophilicity of the iodine source. A mixture of molecular iodine (I₂) and an oxidizing agent like nitric acid or hydrogen peroxide can generate a more potent iodinating species.[2][10]

-

Catalysis: Silver salts like silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) can act as effective catalysts for direct iodination with molecular iodine.[1]

-

Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions.

-

Alternative Methods: For particularly challenging substrates, consider alternative strategies such as a Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide.[5] This method offers excellent regioselectivity. Another powerful technique is directed ortho-metalation (DoM) using an organolithium reagent, followed by quenching with an iodine source.[5]

Visualization: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common issues in the iodination of 6-chloropyridine-3-carboxamide.

Visualization: Mechanism of Electrophilic Aromatic Iodination

Caption: The general mechanism for electrophilic aromatic iodination, involving activation of iodine, attack by the aromatic ring, and subsequent deprotonation to restore aromaticity.[11]

References

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (n.d.).

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. (n.d.).

- (PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. (n.d.).

- Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (2021, June 11).

- Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. (2021, June 11).

- Iodinating Reagents - ResearchGate. (n.d.).

- Electrophilic halogenation - Wikipedia. (n.d.).

- A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. (2014, June 9).

- Full article: The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones - Taylor & Francis. (2025, August 18).

- managing reaction conditions for selective iodination - Benchchem. (n.d.).

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (n.d.).

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (n.d.).

- Iodine(I) pnictogenate complexes as Iodination reagents - JYX. (n.d.).

- Pyridine synthesis - Organic Chemistry Portal. (n.d.).

- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.).

- Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). (n.d.).

- Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II - ResearchGate. (2025, August 6).

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16).

- MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. (n.d.).

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. (n.d.).

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central. (2024, May 15).

- 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich. (n.d.).

- 6-Chloropyridine-3-carboxylic acid CAS # 5326-23-8 - AccuStandard. (n.d.).

- Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. (n.d.).

- (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. (n.d.).

- 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (2024, October 4).

- 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 - Sigma-Aldrich. (n.d.).

- 175358-01-7(6-Chloro-3-aminopyridine-2-carboxamide) Product Description - ChemicalBook. (n.d.).

- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).

- Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides - MDPI. (n.d.).

- Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate | Request PDF - ResearchGate. (2025, August 10).

- 2-Chloropyridine-3-carboxylic acid 99 2942-59-8 - Sigma-Aldrich. (n.d.).

- Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines | Request PDF - ResearchGate. (2025, August 10).

- Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity - PubMed. (2025, January 15).

Sources

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. idc-online.com [idc-online.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.